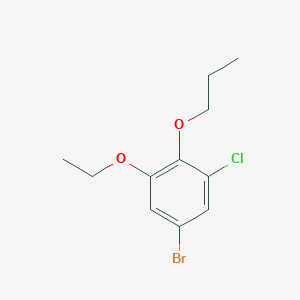

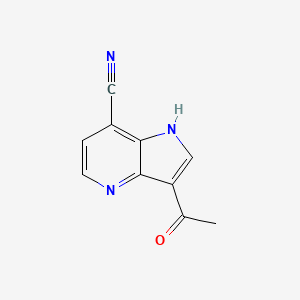

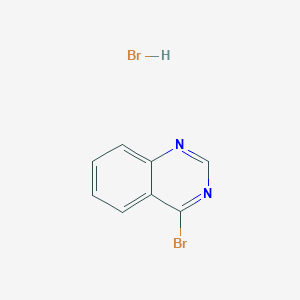

![molecular formula C12H15BrN2O2 B1378027 4-Brom-2,3-Dihydro-pyrrolo[2,3-b]pyridin-1-carbonsäure-tert-butylester CAS No. 1211582-69-2](/img/structure/B1378027.png)

4-Brom-2,3-Dihydro-pyrrolo[2,3-b]pyridin-1-carbonsäure-tert-butylester

Übersicht

Beschreibung

“4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a derivative of pyrrolo[2,3-b]pyridine . Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . These compounds are of interest in cancer therapy as they can inhibit cell proliferation and induce apoptosis .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung dient als biologisch aktives Gerüst in der pharmazeutischen Forschung. Es enthält Pyrrol- und Pyrazinringe, die in bioaktiven Molekülen häufig vorkommen . Seine Derivate haben eine breite Palette biologischer Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende, antivirale, antimykotische, antioxidative, Antitumor- und Kinase-inhibitorische Wirkungen . Dies macht es zu einem wertvollen Ausgangspunkt für die Entwicklung neuer Therapeutika.

Krebstherapie

Derivate dieser Verbindung wurden als potente Fibroblastenwachstumsfaktorrezeptor (FGFR)-Inhibitoren bewertet . Die abnorme Aktivierung von FGFR-Signalwegen ist mit verschiedenen Arten von Tumoren verbunden, und die gezielte Ansteuerung von FGFRs ist eine attraktive Strategie für die Krebstherapie. Verbindungen, die von diesem Gerüst abgeleitet sind, haben vielversprechende Ergebnisse in Bezug auf die Hemmung der Proliferation von Krebszellen und die Induktion von Apoptose gezeigt .

Diabetes-Management

Die Forschung hat gezeigt, dass bestimmte Derivate den Blutzuckerspiegel senken können, was auf mögliche Anwendungen bei der Vorbeugung und Behandlung von Erkrankungen mit erhöhtem Plasma-Blutzucker hindeutet. Dazu gehören Erkrankungen wie Typ-1-Diabetes, Diabetes aufgrund von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyceridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Hypertonie .

Antivirale Forschung

Die Verbindung wurde auch bei der Synthese neuer Derivate mit antiviralen Eigenschaften verwendet. Diese Derivate wurden auf ihr Potenzial hin untersucht, gegen verschiedene Virusinfektionen zu wirken, und bieten damit einen Weg für die Entwicklung neuer antiviraler Medikamente .

Kinase-Inhibition

Kinasen sind Enzyme, die eine wichtige Rolle bei der Regulation der Zellfunktionen spielen. Derivate von 4-Brom-2,3-Dihydro-pyrrolo[2,3-b]pyridin-1-carbonsäure-tert-butylester haben gezeigt, dass sie die Kinaseaktivität hemmen, was für die Behandlung von Krankheiten vorteilhaft ist, bei denen eine übermäßige Kinaseaktivität ein Problem darstellt, wie z. B. bestimmte Krebsarten und Entzündungszustände .

Antibakterielle und Antimykotische Anwendungen

Die Derivate der Verbindung zeigen eine signifikante antibakterielle und antimykotische Aktivität, wodurch sie für die Entwicklung neuer Antibiotika und Antimykotika nützlich sind. Dies ist besonders wichtig im Kontext der zunehmenden Antibiotikaresistenz .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been reported to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been reported to influence various biological pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to have various biologically vital properties .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer treatment, where FGFR signaling is often dysregulated .

Cellular Effects

The effects of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting FGFR signaling . Additionally, it affects the migration and invasion capabilities of cancer cells, making it a promising candidate for anti-metastatic therapies . The compound’s impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by binding to their active sites, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition leads to the suppression of key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other proteins and enzymes involved in cellular metabolism, further influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its gradual degradation, potentially affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibitory effects on FGFR signaling and consistent anti-cancer activity, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are common concerns with many therapeutic agents . Threshold effects have been observed, where doses above a certain level result in adverse effects, emphasizing the importance of dose optimization in therapeutic applications . These findings underscore the need for careful dosage considerations in preclinical and clinical studies to balance efficacy and safety .

Metabolic Pathways

4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biological effects . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation . These interactions are essential for its distribution within different cellular compartments and tissues, impacting its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of 4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a key factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its ability to modulate cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYSPBWVNYPCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

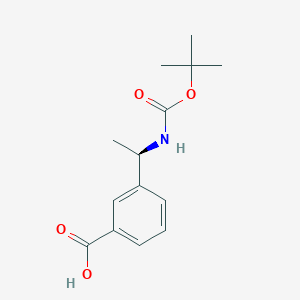

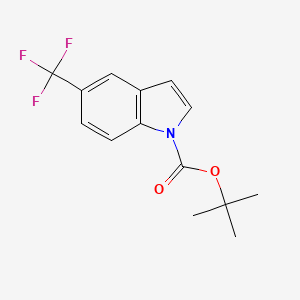

![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)

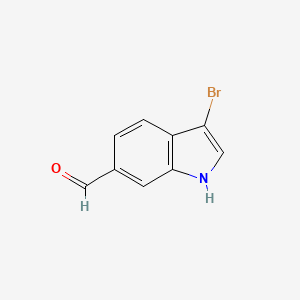

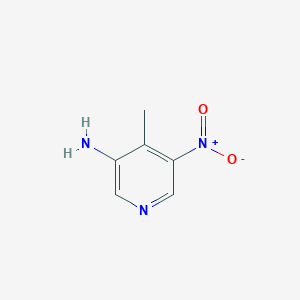

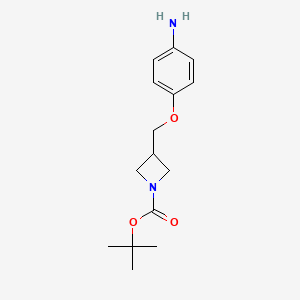

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

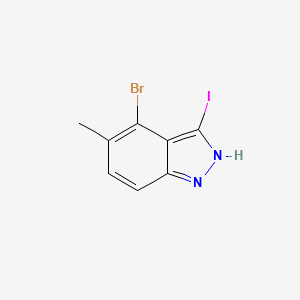

![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)